molecular formula Li8Sn3 B14261147 CID 71348746 CAS No. 185536-85-0

CID 71348746

Cat. No.: B14261147
CAS No.: 185536-85-0
M. Wt: 412 g/mol
InChI Key: SVNYFVXNAUAILR-UHFFFAOYSA-N
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Description

CID 71348746 is a chemical compound characterized by its unique structural and functional properties. Structural details from the mass spectrum indicate distinct fragmentation patterns, which are critical for compound identification and purity assessment.

No explicit data on its synthesis, pharmacological activity, or industrial applications are provided in the evidence. However, its analytical characterization aligns with standard protocols for novel compound validation, including GC-MS profiling and spectral matching .

Properties

CAS No.

185536-85-0

Molecular Formula

Li8Sn3

Molecular Weight

412 g/mol

InChI

InChI=1S/8Li.3Sn

InChI Key

SVNYFVXNAUAILR-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The synthetic routes for CID 71348746 involve specific reaction conditions and reagents. The preparation methods typically include:

    Synthetic Routes: The synthesis of this compound can involve multiple steps, including the use of protective groups, halogenated hydrocarbons, and catalysts.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

CID 71348746 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms using common reducing agents.

    Substitution: Substitution reactions involving this compound can occur with different reagents, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in halogenated products.

Scientific Research Applications

CID 71348746 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound can be used in biological studies to understand its effects on different biological systems.

    Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent.

    Industry: In industrial applications, this compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71348746 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71348746, we compare it with structurally or functionally analogous compounds identified in the evidence. Key similarities and differences are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound CID/ID Molecular Features Biological Activity/Function Analytical Methods Used Source
This compound Volatile compound, distinct GC-MS profile Not explicitly stated GC-MS, mass spectrometry Essential oil fractions
CID 46907796 Nrf2 inhibitor (ChEMBL 1724922, 1711746) Inhibits Nrf2 pathway (IC50: 4.908 μM) Structure-activity relationship Medicinal chemistry research
CID 101283546 Oscillatoxin D (marine toxin derivative) Cytotoxic, disrupts cellular pathways NMR, X-ray crystallography Marine natural products
CAS 7312-10-9 C9H5BrO2S (brominated benzothiophene) High GI absorption, CYP1A2 inhibition LC-MS, column chromatography Synthetic chemistry
CAS 1046861-20-4 C6H5BBrClO2 (boronic acid derivative) High bioavailability, synthetic intermediate Pd-catalyzed cross-coupling Organoboron chemistry

Key Observations

Structural Diversity :

  • This compound’s structure (inferred from GC-MS) differs significantly from brominated benzothiophenes (e.g., CAS 7312-10-9) and boronic acid derivatives (e.g., CAS 1046861-20-4), which exhibit aromatic or planar frameworks .
  • Oscillatoxin derivatives (CID 101283546) share macrocyclic lactone rings, absent in this compound’s reported fragmentation profile .

Analytical Methods :

  • This compound relies on GC-MS and vacuum distillation for characterization , whereas oscillatoxins and boronic acids employ advanced techniques like NMR and X-ray crystallography .

Applications :

  • This compound’s association with essential oils implies roles in fragrances or antimicrobial agents, contrasting with the therapeutic focus of Nrf2 inhibitors or cytotoxic oscillatoxins .

Research Implications and Limitations

The absence of explicit data on this compound’s synthesis, toxicity, or mechanism of action limits direct comparisons. Future studies should prioritize:

  • Structural confirmation via NMR or X-ray crystallography.
  • Activity screening against biological targets (e.g., Nrf2, CYP enzymes) to identify overlaps with analogs.

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